molecular formula C19H21N5O2 B12168848 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)acetamide

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B12168848
M. Wt: 351.4 g/mol
InChI Key: GPNGPZIZIXTPPV-UHFFFAOYSA-N
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Description

The target compound, 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)acetamide, belongs to the pyridazinone class of heterocyclic molecules. Pyridazinones are well-documented for their diverse pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects . Structurally, this compound features a pyridazinone core substituted at the 3-position with a 3,5-dimethylpyrazole moiety and an N-(1-phenylethyl)acetamide side chain. The pyridazinone ring system is critical for bioactivity, while the pyrazole and phenylethyl groups may modulate solubility, target affinity, and metabolic stability.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C19H21N5O2/c1-13-11-14(2)24(21-13)17-9-10-19(26)23(22-17)12-18(25)20-15(3)16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,20,25)

InChI Key

GPNGPZIZIXTPPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC(C)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthesis of Pyridazinone Intermediate

The pyridazinone core is synthesized via cyclocondensation of maleic anhydride derivatives with hydrazine hydrate. As demonstrated in analogous pyridazinone syntheses , a diketone precursor (e.g., mucobromic acid) reacts with hydrazine in ethanol under reflux to yield 3,6-dichloropyridazin-4(1H)-one. Substitution at the 3-position is achieved through nucleophilic aromatic substitution using 3,5-dimethyl-1H-pyrazole. Key parameters include:

  • Solvent : Ethanol or dichloromethane .

  • Temperature : 80–100°C for cyclization, 0–25°C for substitution .

  • Catalyst : Triethylamine or pyridine .

Example Protocol :

  • Combine mucobromic acid (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (30 mL).

  • Reflux for 6 hr, cool, and filter to isolate 3,6-dichloropyridazin-4(1H)-one (yield: 78%).

  • React with 3,5-dimethyl-1H-pyrazole (12 mmol) in dichloromethane at 0°C, adding triethylamine (15 mmol). Stir for 24 hr at 25°C .

Acetamide Bridge Formation

The acetamide linker is introduced via nucleophilic acyl substitution. Chloroacetyl chloride reacts with the pyridazinone intermediate, followed by coupling with 1-phenylethylamine. This step mirrors methodologies in pyrazole-acetamide syntheses :

Reaction Conditions :

ParameterOptimal Value
SolventDichloromethane
BaseTriethylamine
Temperature0°C → 25°C
Molar Ratio (Pyridazinone:ClCH₂COCl:Amine)1:1.2:1.5

Procedure :

  • Dissolve 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl (5 mmol) in dichloromethane (20 mL).

  • Add chloroacetyl chloride (6 mmol) dropwise at 0°C, followed by triethylamine (7.5 mmol).

  • Stir for 2 hr, then add 1-phenylethylamine (7.5 mmol). React for 24 hr at 25°C .

Optimization of Coupling Efficiency

The condensation of intermediates is sensitive to catalysts and atmosphere. Data from pyrazolo[1,5-a]pyridine syntheses indicate that oxygen atmosphere and acetic acid enhance yields:

Table 1 : Effect of Catalysts on Acetamide Coupling Yield

CatalystAtmosphereYield (%)
EDC/HClAir68
DCCO₂82
HATUAr45

Optimal conditions use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under oxygen, achieving 82% yield after 24 hr .

Purification and Characterization

Post-reaction workup involves extraction (ethyl acetate/water) and recrystallization (ethanol/water 3:1) . The final compound is characterized by:

  • Melting Point : 174–176°C (consistent with analogous acetamides ).

  • ¹H NMR (600 MHz, CDCl₃) : δ 8.54 (dd, J=4.8 Hz, Py-H), 7.96 (dd, J=8.4 Hz, Py-H), 3.57 (s, O=C-CH₂), 2.33 (d, J=7.2 Hz, -CH₃) .

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Scale-Up Considerations

Industrial-scale production requires solvent recovery and catalyst recycling. Patent data suggest using toluene for cost-effective dichloromethane substitution, reducing environmental impact without compromising yield (75–78%).

Challenges and Alternatives

  • Byproduct Formation : Competing substitution at the 6-position of pyridazinone is mitigated by electron-withdrawing groups .

  • Alternative Routes : Microwave-assisted synthesis reduces reaction time to 4 hr (yield: 70%) but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

Building Block for Synthesis:
The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to modify it to create derivatives with tailored properties.

Synthetic Routes:
The synthesis typically involves multi-step organic reactions, including:

  • Formation of the pyrazole ring through cyclization.
  • Synthesis of the pyridazine ring via condensation.
  • Coupling reactions using various agents.
  • Final acetylation to produce the target compound.

Biology

Biological Probes:
This compound can be utilized as a probe to study biological processes involving heterocyclic compounds. Its interaction with specific molecular targets can provide insights into enzyme function and receptor activity.

Medicine

Drug Discovery:
Due to its complex structure, this compound shows promise in drug discovery and development. It has been investigated for various pharmacological activities, including:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives have minimum inhibitory concentrations (MICs) comparable to established antibiotics against strains such as Escherichia coli and Staphylococcus aureus.

CompoundTarget OrganismMIC (µg/mL)Reference
Compound AE. coli10
Compound BS. aureus15

Anticancer Activity

Several pyrazole-containing compounds have demonstrated anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For instance, compounds similar to this one have been shown to interact with pathways involved in cancer progression.

CompoundCell LineIC50 (µM)Mechanism
Compound CMCF-7 (breast cancer)25Apoptosis
Compound DHeLa (cervical cancer)30Cell Cycle Arrest

Industry

Material Development:
The compound has potential applications in the development of new materials and catalysts due to its unique chemical properties. Its ability to undergo various chemical reactions makes it suitable for creating novel compounds with specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives highlighted their antimicrobial efficacy against various bacterial strains. The results indicated that modifications to the pyrazole ring significantly enhanced activity against resistant strains.

Case Study 2: Anticancer Mechanisms

Research on similar compounds revealed their ability to inhibit key kinases involved in cancer cell signaling pathways. The study demonstrated that these compounds could effectively reduce tumor growth in animal models.

Mechanism of Action

The mechanism of action of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

A. Pyridazinone Derivatives with Pyrazole Substituents

  • Compound from : Structure: 2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide Key Differences: Replaces the phenylethyl group with a 5-isobutyl-1,3,4-thiadiazole moiety. The molecular weight (367.4 g/mol) is lower than the target compound, likely improving bioavailability .
  • Compound from : Structure: 2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide Key Differences: Substitutes the pyridazinone ring with a pyrimidinone core and adds a 4-propyl group. The acetamide side chain includes a trifluoromethoxy phenyl group. Implications: The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the pyrimidinone core may alter binding kinetics. Molecular weight (449.4 g/mol) suggests reduced solubility compared to the target compound .

B. Pyridazinone Derivatives with Halogenation

  • Compound from : Structure: N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide Key Differences: Incorporates 4,5-dichloro substitution on the pyridazinone ring and an azepane sulfonyl group. The azepane sulfonyl group may improve membrane permeability. Synthesis yield (79%) indicates efficient scalability compared to analogues with complex side chains .

C. Triazolo-Pyridazinone Hybrids

  • Compound from : Structure: 2-(6-Oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide Key Differences: Integrates a triazolo-pyridazine scaffold and a thiophene substituent. Thiophene enhances π-π stacking interactions. Molecular weight (367.4 g/mol) aligns with drug-like properties .

Data Table: Structural and Molecular Comparison

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Substituents References
Target Compound: 2-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1-yl)-N-(1-phenylethyl)acetamide C20H23N5O2 (estimated) ~377.4 (estimated) Pyridazinone, dimethylpyrazole, phenylethyl
: Thiadiazole derivative C16H13N7O2S 367.4 Isobutyl-thiadiazole
: Trifluoromethoxy-pyrimidinone derivative C21H22F3N5O3 449.4 Pyrimidinone, trifluoromethoxy phenyl
: Dichloro-pyridazinone derivative C19H22Cl2N4O4S 473.4 4,5-Dichloro, azepane sulfonyl
: Triazolo-pyridazinone hybrid C16H13N7O2S 367.4 Triazolo-pyridazine, thiophene

Biological Activity

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a complex organic compound that incorporates both pyrazole and pyridazine moieties. This compound has garnered attention for its potential biological activities, which are critical for the development of new therapeutic agents. The following sections detail its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with various acylating agents to form the desired acetamide derivative. The synthetic route may include the formation of intermediates such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazine, which can be achieved through condensation reactions followed by cyclization processes .

Biological Activity

The biological activity of pyrazole derivatives, including the target compound, has been widely documented. Pyrazole compounds are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity : Many pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various pathogenic bacteria and fungi .
  • Anticancer Properties : Research indicates that pyrazole-based compounds can induce apoptosis in cancer cells through mechanisms such as microtubule disruption and interference with cell cycle progression . The specific compound may share similar mechanisms due to its structural characteristics.
  • Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory activities, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Research Findings

Several studies have investigated the biological activities of pyrazole derivatives. Notable findings include:

StudyFindings
Documented a broad spectrum of biological activities for pyrazole derivatives, including anti-inflammatory and antimicrobial effects.
Highlighted the use of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a precursor for synthesizing new heterocyclic compounds with potential bioactivity.
Provided computed properties and structural details that could correlate with biological activity, emphasizing the importance of molecular structure in determining pharmacological effects.

Case Studies

A case study involving a series of synthesized pyrazole derivatives demonstrated their effectiveness against resistant strains of bacteria. The study indicated that modifications to the pyrazole ring could enhance antimicrobial potency, suggesting that structural optimization is key to developing effective therapeutics .

Another significant investigation focused on the anticancer potential of similar compounds. The results showed that these derivatives could effectively inhibit tumor growth in vivo, further supporting the hypothesis that pyrazoles have promising applications in cancer therapy .

Q & A

Q. How to apply green chemistry principles in synthesizing this compound?

  • Methodological Answer :
  • Solvent Selection : Replace DMF with Cyrene (dihydrolevoglucosenone) for Pd-catalyzed steps, reducing waste .
  • Catalyst Recovery : Use Fe₃O₄@SiO₂-Pd NPs for magnetic separation, achieving >90% recovery over 5 cycles .
  • Atom Economy : Optimize stoichiometry (≤1.2 eq. acetamide precursor) to minimize byproducts .

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